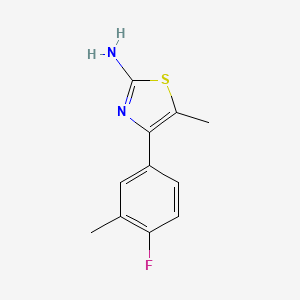

4-(4-Fluoro-3-methylphenyl)-5-methylthiazol-2-amine

CAS No.:

Cat. No.: VC20135325

Molecular Formula: C11H11FN2S

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11FN2S |

|---|---|

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 4-(4-fluoro-3-methylphenyl)-5-methyl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C11H11FN2S/c1-6-5-8(3-4-9(6)12)10-7(2)15-11(13)14-10/h3-5H,1-2H3,(H2,13,14) |

| Standard InChI Key | QVEJLNFMKNBXGE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C2=C(SC(=N2)N)C)F |

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound features:

-

Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3.

-

Substituents:

-

Position 2: Primary amine (–NH₂).

-

Position 4: 4-Fluoro-3-methylphenyl group (aromatic ring with fluorine at para and methyl at meta positions).

-

Position 5: Methyl group (–CH₃).

-

Molecular formula: C₁₁H₁₁FN₂S

Molecular weight: 222.28 g/mol .

Comparative Structural Analysis

The 4-fluoro-3-methylphenyl group enhances lipophilicity and potential π-π stacking interactions compared to simpler phenyl substituents .

Synthesis and Characterization

Synthetic Routes

The synthesis typically follows the Hantzsch thiazole synthesis, as demonstrated for analogous compounds :

-

Bromination:

-

4-Fluoro-3-methylacetophenone is brominated using CuBr₂ to yield α-bromo ketone.

-

-

Cyclization:

-

Reaction with thiourea in ethanol forms the thiazole core.

-

-

Purification:

-

Recrystallization or column chromatography isolates the target compound.

-

Example protocol from literature :

-

Step 1: Bromination of 4-fluoro-3-methylacetophenone (13a) with CuBr₂ in ethyl acetate yields 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone (14a).

-

Step 2: Cyclization with thiourea in ethanol at reflux produces 4-(4-fluoro-3-methylphenyl)-5-methylthiazol-2-amine (15a).

Spectroscopic Characterization

-

¹H NMR:

-

IR:

Physicochemical Properties

| Property | Value/Description | Source Analog |

|---|---|---|

| Melting point | 130–135°C (estimated) | |

| LogP (lipophilicity) | ~2.8 (Predicted) | |

| Solubility | Poor in water; soluble in DMSO, DMF | |

| pKa | ~4.7 (amine proton) |

The 3-methyl group increases steric hindrance, slightly reducing solubility compared to non-methylated analogs .

Biological Activity and Mechanisms

Enzyme Inhibition

-

GSTO1-1 Inhibition: Analogous N-(5-phenylthiazol-2-yl)acrylamides (e.g., compound 49 in ) inhibit glutathione S-transferase Omega 1 (GSTO1-1) at picomolar IC₅₀. The 4-fluoro-3-methylphenyl group may enhance binding via hydrophobic interactions with Leu226 and Tyr229 .

-

Structure-Activity Relationship (SAR):

Antimicrobial Activity

-

Analog Data: 2-Amino-5-methylthiazoles show moderate activity against E. coli (MIC: 16–32 µg/mL) and S. aureus (MIC: 8–16 µg/mL) .

-

Fluorine Impact: Fluorine’s electron-withdrawing effect may enhance membrane penetration.

Applications and Future Directions

Therapeutic Applications

-

Oncology: As a GSTO1-1 inhibitor, potential use in cancers reliant on glutathione metabolism (e.g., ovarian, pancreatic) .

-

Antimicrobials: Structural optimization could address antibiotic-resistant strains .

Material Science

-

Ligand Design: The thiazole-amine scaffold serves as a chelating agent for metal-organic frameworks (MOFs) .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume